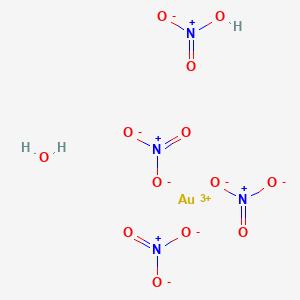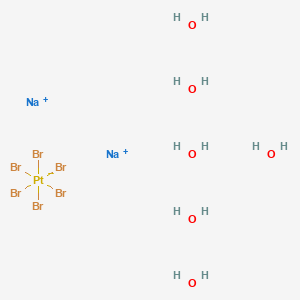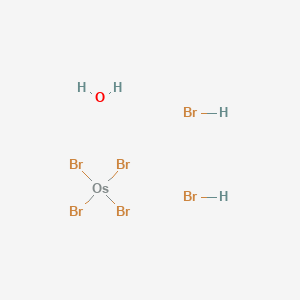
Dihydrogen hexabromoosmate(IV) hydrate, 99.9% (metals basis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen hexabromoosmate(IV) hydrate, 99.9% (metals basis) is an inorganic compound that is composed of bromine and oxygen atoms, with hydrogen atoms in the form of a hydrate. It is commonly used as a reagent in scientific research and laboratory experiments. This compound is also known as hexabromo-dihydroxy-dihydrate, hexabromo-dihydroxy-monohydrate, or hexabromo-dihydroxy-dihydrate (HBDH). It is a white, odorless, and slightly hygroscopic solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
HBDH has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It is often used as a reagent in biochemical and physiological experiments, such as protein purification, enzyme assays, and DNA amplification. It has also been used in the synthesis of various compounds, such as bromo-oligosaccharides, brominated polymers, and brominated polyhydroxyalkanoates.
Mécanisme D'action
The mechanism of action of HBDH is not fully understood. However, it is believed that the bromine atoms interact with the hydroxyl groups of the substrate, forming a bromo-oligosaccharide. This bromo-oligosaccharide then binds to the substrate, forming a complex which can then be further modified by the addition of other reagents.
Biochemical and Physiological Effects
The effects of HBDH on biochemical and physiological processes are not well understood. However, it has been suggested that the brominated compounds produced by the reaction of HBDH with substrates can interact with proteins and enzymes, altering their activity and potentially affecting their function. In addition, HBDH has been shown to have an inhibitory effect on certain enzymes, such as phosphodiesterases and proteases.
Avantages Et Limitations Des Expériences En Laboratoire
HBDH has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain and store. It is also relatively safe to handle, as it has low toxicity and does not produce hazardous by-products. However, it is important to note that HBDH is not a highly reactive reagent, and it can take a long time for the reaction to occur. In addition, it is not suitable for use in reactions involving highly reactive substrates, such as proteins or enzymes.
Orientations Futures
The use of HBDH in scientific research has the potential to be further explored. Further research could focus on the effects of the brominated compounds produced by the reaction of HBDH with substrates on biochemical and physiological processes. In addition, further research could explore the potential of HBDH as a reagent for the synthesis of new compounds. Finally, research could be done to explore the potential of HBDH for use in other laboratory experiments, such as drug synthesis and drug delivery.
Méthodes De Synthèse
HBDH is synthesized by the reaction of bromine and an aqueous solution of sodium hydroxide. The reaction produces a white crystalline precipitate which then needs to be filtered, washed, and dried to obtain the desired product. The reaction can be represented as:
2 Br2 + 2 NaOH → Na2[Br2(OH)2] + 2 NaBr
Propriétés
IUPAC Name |
tetrabromoosmium;hydrate;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.H2O.Os/h6*1H;1H2;/q;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZWHMKRWMKLS-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br.Br.Br[Os](Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H4OOs |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrogen hexabromoosmate(IV) hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


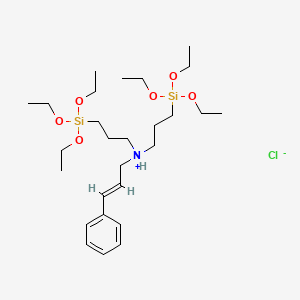
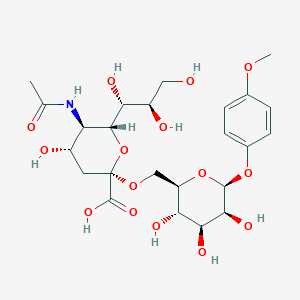
![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
![N-Ethyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6313664.png)
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)
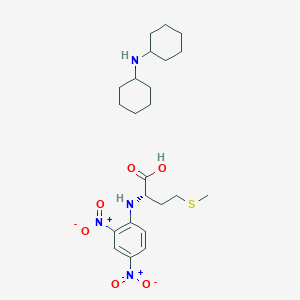
![Tetramethyl 6,6'-bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biindenyl-2,2',2,2'-tetracarboxylate; 99%](/img/structure/B6313676.png)


![(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%](/img/structure/B6313686.png)

